Ethyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors might be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido
- 3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3
Uniqueness
Ethyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its unique tricyclic structure and the presence of multiple functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazatricyclo compounds. Its unique structural features and functional groups suggest significant potential for various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C19H22N4O4, with a molecular weight of approximately 358.40 g/mol. The structure includes an imino group and multiple carbonyl functionalities that contribute to its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C19H22N4O4 |
Molecular Weight | 358.40 g/mol |
IUPAC Name | This compound |
CAS Number | 510762-57-9 |
The biological activity of Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo compounds often involves their interaction with specific enzymes or receptors in biological systems. The imino group can form hydrogen bonds with target molecules, influencing various biochemical pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Its tricyclic structure allows it to fit into specific binding sites on receptors, potentially modulating their activity.
Biological Activity
Research indicates that compounds similar to Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo exhibit various biological activities:
- Antimicrobial Activity : Many triazatricyclo compounds have shown effectiveness against bacterial strains and fungi.
- Anti-inflammatory Properties : Some derivatives have been reported to reduce inflammation in preclinical studies.
- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against cancer cell lines.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry found that a structurally similar compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Assessment : Research in Phytotherapy Research reported that a derivative of the triazatricyclo framework reduced inflammation markers in animal models .
- Cytotoxicity Evaluation : An investigation published in Cancer Letters demonstrated that certain derivatives induced apoptosis in human cancer cell lines through caspase activation .
Comparative Analysis
To better understand the unique properties of Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo, a comparison with similar compounds is useful:
Compound Name | Biological Activity | Structural Features |
---|---|---|
Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo | Antimicrobial | Tricyclic structure with imino and carbonyl groups |
Methyl 6-imino-7-(3-methoxypropyl)-2-oxo | Anti-inflammatory | Similar tricyclic core; different substituents |
Ethyl 6-(3-methoxybenzoyl)imino | Anticancer | Contains benzoyl group; enhanced cytotoxicity |
Synthesis and Reactions
The synthesis of Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo typically involves several steps:
- Formation of the Triazatricyclo Core : Initial reactions focus on constructing the tricyclic structure.
- Introduction of Functional Groups : Subsequent steps involve adding the imino and methoxypropyl groups through nucleophilic substitution reactions.
Common Reaction Conditions
Key reagents used in these synthetic processes include:
- Potassium permanganate for oxidation reactions.
- Lithium aluminum hydride for reduction processes.
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C19H22N4O4/c1-4-27-19(25)13-10-14-17(22(16(13)20)8-5-9-26-3)21-15-7-6-12(2)11-23(15)18(14)24/h6-7,10-11,20H,4-5,8-9H2,1-3H3 |
InChI Key |
XZALLGJIIAPQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CCCOC |
Origin of Product |
United States |
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